

In-Depth Technical Guide: 6-Bromophthalazin-1(2H)-one (CAS 75884-70-7)

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Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound featuring a phthalazinone core substituted with a bromine atom. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of potent enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.^{[1][2][3][4][5][6][7]} The phthalazinone moiety serves as a crucial pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, enabling competitive inhibition of PARP enzymes.^[3] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.^{[8][9]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **6-Bromophthalazin-1(2H)-one**, with a particular focus on its relevance in the development of PARP inhibitors.

Physicochemical Properties

6-Bromophthalazin-1(2H)-one is a solid at room temperature, appearing as a white or yellow crystalline powder.^[10] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	75884-70-7	[11]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[11]
Molecular Weight	225.04 g/mol	[11]
Appearance	White to yellow solid	[10]
Boiling Point	474.5 °C at 760 mmHg	[10]
Melting Point	Not explicitly reported for the 6-bromo isomer. The related 4-bromophthalazin-1(2H)-one has a melting point of 273 °C.	
Solubility	The parent compound, 1(2H)-phthalazinone, is reported to be insoluble in water. The 4-bromo isomer is slightly soluble in DMSO and methanol (with heating and sonication). Specific solubility data for the 6-bromo isomer is not readily available but is expected to be similar.	
Density	1.822 g/cm ³	[10]

Synthesis and Purification

A common and effective method for the synthesis of **6-Bromophthalazin-1(2H)-one** involves the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[\[12\]](#)

Experimental Protocol: Synthesis of **6-Bromophthalazin-1(2H)-one**[\[12\]](#)

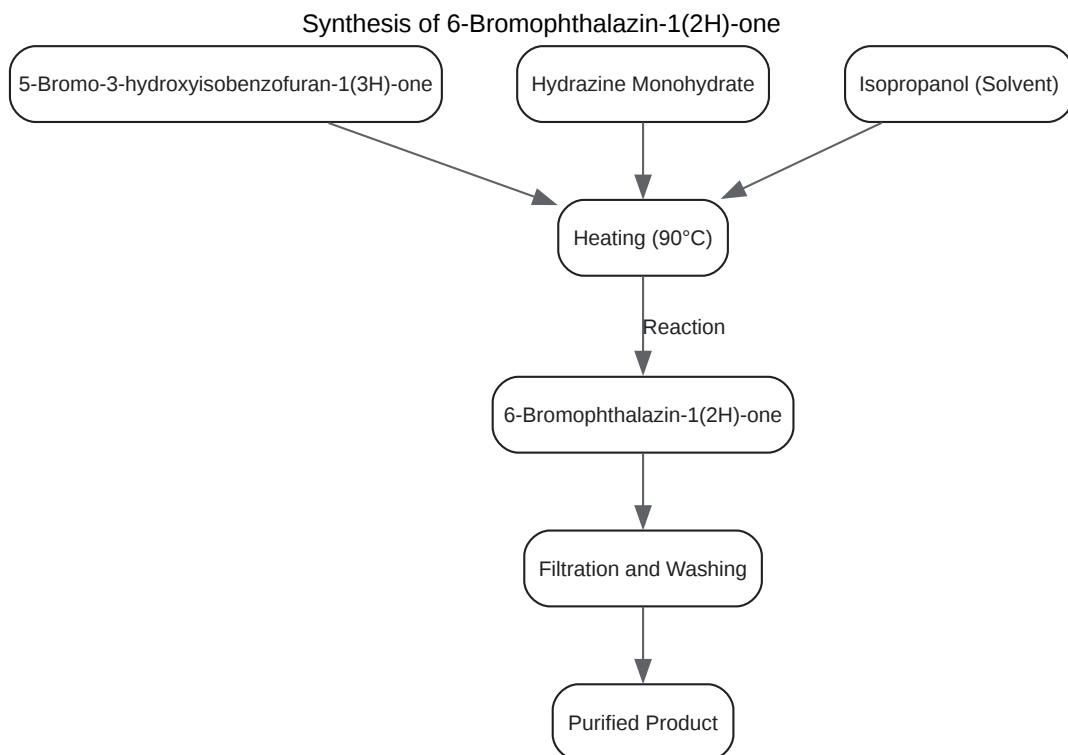
Materials:

- 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one
- Hydrazine monohydrate
- Isopropanol

Procedure:

- Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 equivalent) in isopropanol.
- Heat the suspension to 90 °C and maintain for 1.5 hours.
- Add hydrazine monohydrate (2.0 equivalents) portion-wise to the heated suspension.
- After the addition is complete, continue to stir the reaction mixture at 90 °C until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the resulting solid and wash the filter cake with cold isopropanol.
- Dry the solid under vacuum to yield **6-Bromophthalazin-1(2H)-one** as a beige solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a product with higher purity.



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Caption: Workflow for the synthesis of **6-Bromophthalazin-1(2H)-one**.

Chemical Reactivity

The **6-Bromophthalazin-1(2H)-one** molecule possesses several reactive sites that can be exploited for further chemical modifications. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, which is crucial for modulating the pharmacological properties of its derivatives.

The nitrogen atom at the 2-position of the phthalazinone ring can undergo N-alkylation reactions. This allows for the introduction of various side chains, which can influence the compound's solubility, cell permeability, and binding affinity to its biological target.

Applications in Drug Development: A Focus on PARP Inhibition

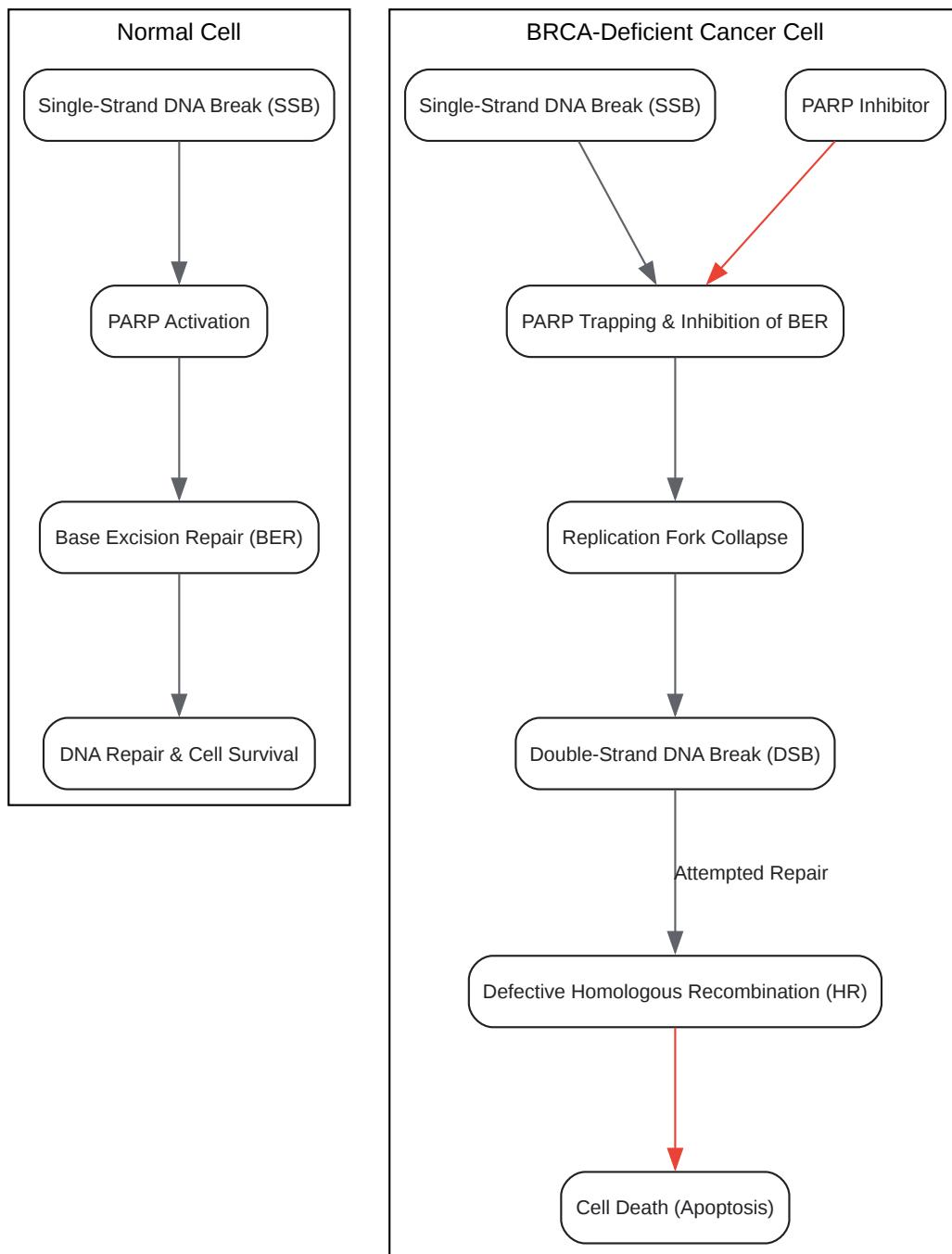
The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[\[9\]](#) In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks during replication.[\[8\]](#) These unrepaired double-strand breaks are lethal to the cancer cells, an elegant therapeutic concept known as "synthetic lethality".[\[8\]](#)

6-Bromophthalazin-1(2H)-one serves as a versatile starting material for the synthesis of potent PARP inhibitors. The bromine atom can be functionalized to introduce moieties that interact with specific residues in the PARP active site, thereby enhancing the inhibitor's potency and selectivity. For instance, the well-known PARP inhibitor Olaparib features a phthalazinone core.[\[2\]](#)[\[3\]](#)

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of synthetic lethality in BRCA-deficient cancer cells.

Mechanism of PARP Inhibition and Synthetic Lethality

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Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

While a specific protocol for **6-Bromophthalazin-1(2H)-one** itself is not available, the following is a general and widely used colorimetric assay for evaluating the inhibitory activity of phthalazinone derivatives against PARP-1.[13][14]

Materials:

- Recombinant human PARP-1 enzyme
- Histones (as a substrate for poly(ADP-ribosyl)ation)
- Biotinylated NAD⁺
- Streptavidin-HRP (Horseradish Peroxidase)
- HRP substrate (e.g., TMB)
- Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
- Test compounds (dissolved in DMSO)
- 96-well plates (high-binding)
- Plate reader

Procedure:

- Coat a 96-well plate with histones and incubate overnight at 4 °C.
- Wash the plate with wash buffer (e.g., PBS with Tween-20).
- Add the test compound at various concentrations to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).
- Add the PARP-1 enzyme to all wells except the blank.
- Initiate the reaction by adding biotinylated NAD⁺.

- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP and incubate for a specified time (e.g., 1 hour).
- Wash the plate again.
- Add the HRP substrate and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., sulfuric acid).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Spectral Data

The following table summarizes the expected spectral characteristics of **6-Bromophthalazin-1(2H)-one**. Actual spectra can be obtained from various chemical suppliers and databases.[\[15\]](#)

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons will appear as multiplets in the downfield region (typically 7-8.5 ppm). The N-H proton of the phthalazinone ring will likely appear as a broad singlet, also in the downfield region.[16][17][18]
¹³ C NMR	Aromatic carbons will resonate in the range of 120-150 ppm. The carbonyl carbon of the phthalazinone ring will be significantly downfield, typically around 160-170 ppm.[19][20][21]
FTIR	A characteristic C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm ⁻¹ . N-H stretching will appear as a broad band in the region of 3100-3300 cm ⁻¹ . C-H stretching of the aromatic ring will be observed above 3000 cm ⁻¹ . C-Br stretching will be in the fingerprint region.[22]
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M ⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).[12]

Safety and Handling

6-Bromophthalazin-1(2H)-one should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromophthalazin-1(2H)-one is a valuable building block in the field of medicinal chemistry, particularly for the development of PARP inhibitors. Its versatile reactivity allows for the

synthesis of a diverse range of derivatives with tailored pharmacological profiles. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working on the design and development of novel therapeutics targeting DNA repair pathways in cancer. The information provided in this technical guide serves as a comprehensive resource to facilitate further research and innovation in this promising area of drug discovery.

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